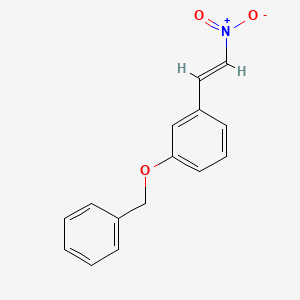
Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate
Overview
Description
“Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H13NO4S2 . It is a product used for pharmaceutical testing . The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . This ring is widely used by medicinal chemists to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of compounds like “Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The molecular weight of “Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate” is 275.35 . Other physical and chemical properties are not specified in the available sources.Scientific Research Applications
Medicinal Chemistry: Pyrrolidine Derivatives as Biologically Active Compounds
The pyrrolidine ring, a core component of Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate, is widely used in medicinal chemistry to develop compounds for treating human diseases . The versatility of this compound is due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. This compound can be synthesized or functionalized to create various biologically active molecules with target selectivity.
Organic Synthesis: Building Blocks for Thiophene Derivatives
In organic synthesis, Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate serves as a precursor for synthesizing thiophene derivatives . These derivatives are crucial for developing compounds with diverse biological effects. The compound’s structure allows for various synthetic strategies, including ring construction and functionalization of preformed pyrrolidine rings.
Materials Science: Advancement of Organic Semiconductors
Thiophene derivatives play a significant role in the advancement of organic semiconductors . The thiophene ring system, part of Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate, is essential in developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This compound’s derivatives can be engineered to exhibit desirable electronic properties for these applications.
Agricultural Research: Proteomics and Plant Biochemistry
While specific applications in agriculture are not directly cited, compounds like Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate are often used in proteomics research . They can be instrumental in studying plant biochemistry, including the investigation of plant proteins and their functions, which is vital for crop improvement and protection.
Environmental Studies: Pollution Monitoring and Control
The use of thiophene derivatives, which can be synthesized from Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate, extends to environmental studies . These compounds can be used in sensors and monitoring devices to detect and measure pollutants, contributing to environmental protection and pollution control efforts.
Biochemistry Research: Enzyme Inhibition and Interaction Studies
In biochemistry research, Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate can be utilized to study enzyme interactions and inhibition . Its derivatives can be designed to interact with specific enzymes, allowing researchers to understand better the biochemical pathways and develop targeted therapies.
Future Directions
The future directions for “Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate” and similar compounds could involve further exploration of the pyrrolidine scaffold for the design of new compounds with different biological profiles . This could potentially lead to the development of new drugs for the treatment of various diseases .
properties
IUPAC Name |
methyl 3-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c1-15-10(12)9-8(4-7-16-9)17(13,14)11-5-2-3-6-11/h4,7H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOASVJRRVWFFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425867 | |
| Record name | methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate | |
CAS RN |
895261-88-8 | |
| Record name | methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine](/img/structure/B1609232.png)





